

Technical Guide: 4-Bromo-6-hydroxyisoindolin-1-one (CAS No. 808127-76-6)

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Compound of Interest

Compound Name: 4-Bromo-6-hydroxyisoindolin-1-one

Cat. No.: B1343086

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific synthesis, biological activity, and detailed experimental protocols for **4-Bromo-6-hydroxyisoindolin-1-one** is limited. This guide provides available information on the compound and draws broader context from the well-studied isoindolinone class of molecules to infer potential properties and applications.

Introduction

4-Bromo-6-hydroxyisoindolin-1-one is a substituted isoindolinone, a class of heterocyclic compounds of significant interest in medicinal chemistry.^[1] The isoindolinone scaffold is a privileged structure found in various natural products and synthetic molecules with diverse biological activities.^[2] This guide provides a summary of the known data for **4-Bromo-6-hydroxyisoindolin-1-one** and explores its potential within the broader context of isoindolinone pharmacology.

Physicochemical Properties

The fundamental physicochemical properties of **4-Bromo-6-hydroxyisoindolin-1-one** are summarized below. This data is primarily compiled from chemical supplier databases.

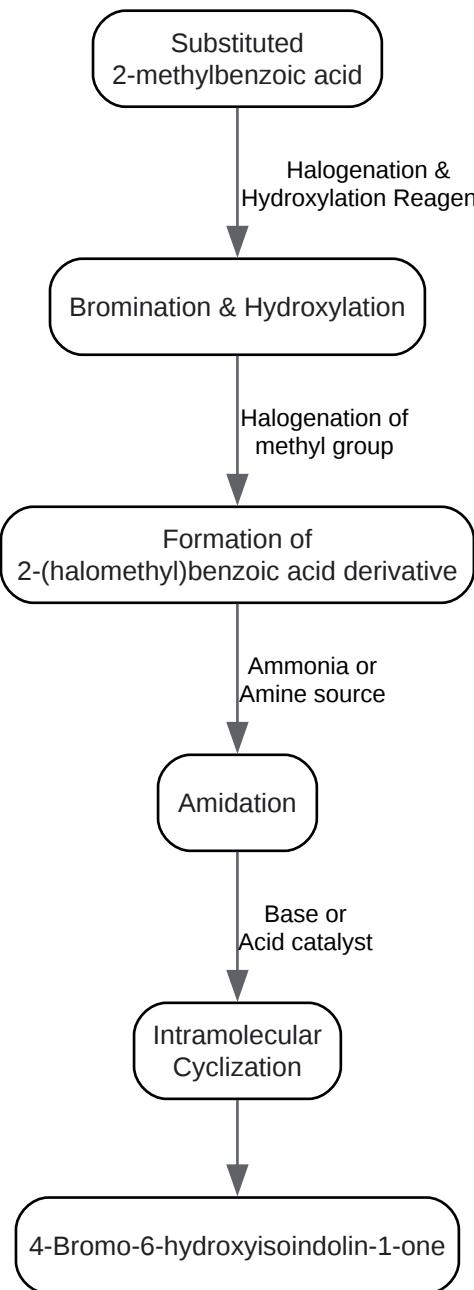
Property	Value	Source
CAS Number	808127-76-6	[3]
Molecular Formula	C ₈ H ₆ BrNO ₂	[3] [4]
Molecular Weight	228.04 g/mol	[3]
Appearance	Solid (form may vary)	[1]
Storage Conditions	Sealed in dry, 2-8°C	[3]

Note: Spectral data such as NMR, IR, and MS are not readily available in public databases but may be obtainable from commercial suppliers upon request.

Synthesis

A specific, peer-reviewed synthetic protocol for **4-Bromo-6-hydroxyisoindolin-1-one** is not currently available in the public domain. However, the synthesis of substituted isoindolinones is a well-established area of organic chemistry. General synthetic strategies often involve the cyclization of substituted benzamides or related precursors.[\[5\]](#)[\[6\]](#)

Based on common synthetic routes for analogous compounds, a plausible, though unverified, synthetic approach could be conceptualized.



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Caption: A generalized, hypothetical synthetic workflow for **4-Bromo-6-hydroxyisoindolin-1-one**.

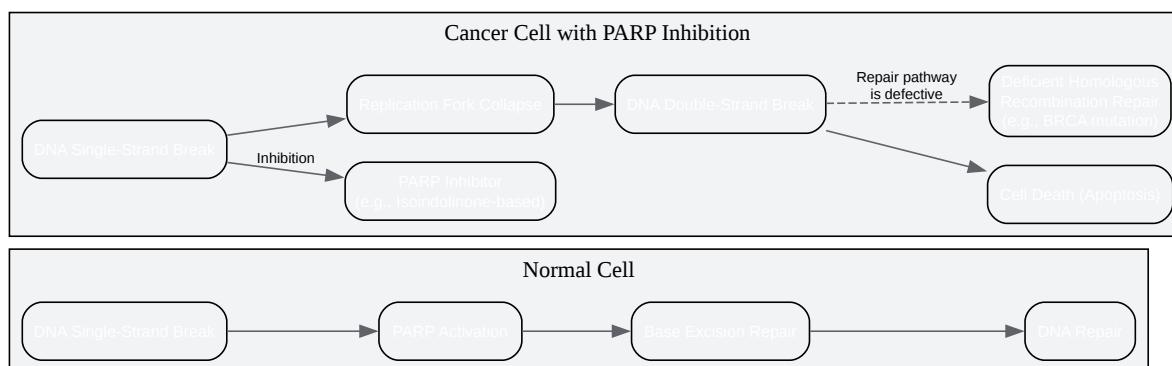
Potential Biological Activity and Signaling Pathways

While specific biological data for **4-Bromo-6-hydroxyisoindolin-1-one** is lacking, the isoindolinone core is a key pharmacophore in a variety of biologically active molecules.[2][7]

Notably, this scaffold is present in several inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[\[8\]](#)[\[9\]](#)[\[10\]](#)

PARP Inhibition

PARP inhibitors have emerged as a significant class of targeted cancer therapies, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[\[10\]](#) The mechanism involves inducing synthetic lethality in cancer cells.



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Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in cancer cells with deficient homologous recombination.

Given its structure, **4-Bromo-6-hydroxyisoindolin-1-one** could potentially be investigated as a PARP inhibitor. The bromine and hydroxyl substitutions could influence its binding affinity and selectivity for the enzyme's active site.

Other Potential Activities

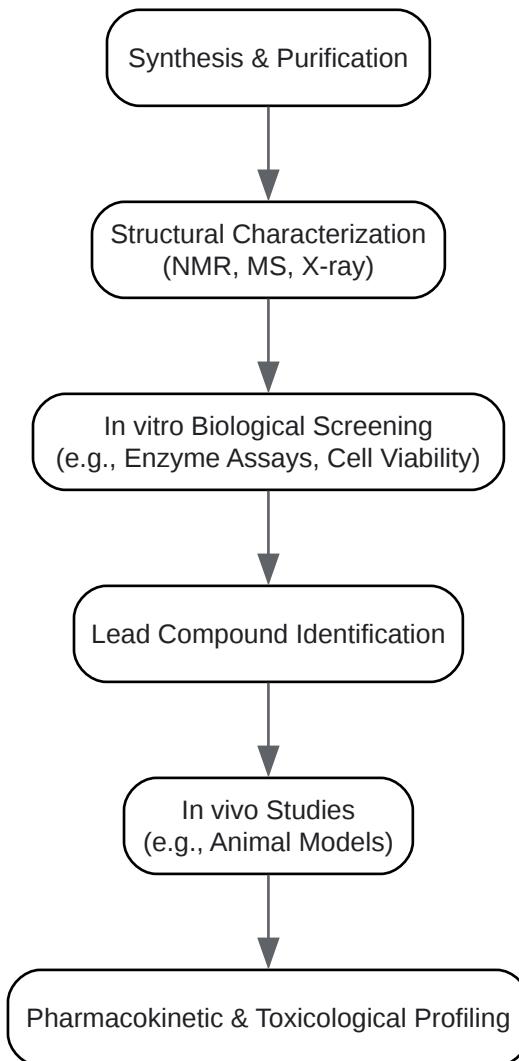
The isoindolinone scaffold has been associated with a wide range of other biological activities, including:

- Anti-inflammatory effects[11]
- Anticancer properties through various mechanisms[2][12]
- Central nervous system activity[7]

Experimental Protocols

Due to the absence of published research, specific experimental protocols for **4-Bromo-6-hydroxyisoindolin-1-one** cannot be provided. However, for researchers interested in investigating this compound, the following general methodologies, commonly used for characterizing novel isoindolinone derivatives, are suggested.

General Experimental Workflow



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Caption: A standard workflow for the preclinical evaluation of a novel chemical entity.

Example Protocol: In Vitro PARP1 Inhibition Assay

This is a generalized protocol and would require optimization for **4-Bromo-6-hydroxyisoindolin-1-one**.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **4-Bromo-6-hydroxyisoindolin-1-one** against the PARP1 enzyme.

Materials:

- Recombinant human PARP1 enzyme
- Histone H1 (PARP1 substrate)
- Biotinylated NAD⁺
- Streptavidin-conjugated horseradish peroxidase (HRP)
- HRP substrate (e.g., TMB)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- 96-well plates
- Plate reader

Procedure:

- Coat a 96-well plate with Histone H1 and incubate overnight.
- Wash the plate to remove unbound histone.
- Prepare serial dilutions of **4-Bromo-6-hydroxyisoindolin-1-one** in assay buffer.
- Add the compound dilutions, recombinant PARP1 enzyme, and activated DNA to the wells.

- Initiate the reaction by adding biotinylated NAD⁺.
- Incubate to allow for the PARPylation reaction.
- Wash the plate to remove unreacted components.
- Add streptavidin-HRP and incubate.
- Wash the plate and add the HRP substrate.
- Stop the reaction and measure the absorbance or fluorescence on a plate reader.
- Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

4-Bromo-6-hydroxyisoindolin-1-one is a chemical entity with a promising scaffold, but it remains largely uncharacterized in the scientific literature. Its structural similarity to known bioactive isoindolinones, particularly PARP inhibitors, suggests that it could be a valuable subject for further investigation. Future research should focus on developing a robust synthetic route, followed by comprehensive in vitro and in vivo studies to elucidate its biological activities and therapeutic potential. The exploration of its structure-activity relationship through the synthesis of related analogues could also provide valuable insights for drug discovery efforts.

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